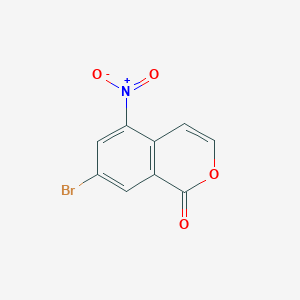

7-bromo-5-nitro-1H-isochromen-1-one

Description

7-Bromo-5-nitro-1H-isochromen-1-one is a substituted isochromenone derivative featuring a bromine atom at position 7 and a nitro group at position 5 on the fused benzene ring. The bromine and nitro substituents are electron-withdrawing groups (EWGs), which influence the compound’s electronic properties, reactivity, and interactions in biological systems.

Properties

Molecular Formula |

C9H4BrNO4 |

|---|---|

Molecular Weight |

270.04 g/mol |

IUPAC Name |

7-bromo-5-nitroisochromen-1-one |

InChI |

InChI=1S/C9H4BrNO4/c10-5-3-7-6(1-2-15-9(7)12)8(4-5)11(13)14/h1-4H |

InChI Key |

LKCRTCQTGYPVNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=O)C2=C1C(=CC(=C2)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Bromo-1H-Isochromen-1-One (CAS 245677-36-5)

- Structure : Bromine at position 5; lacks the nitro group at position 6.

- Molecular Formula : C₉H₅BrO₂; Molecular Weight: 229.04 g/mol .

- Key Differences: Substitution Pattern: Bromine at C5 vs. C7 in the target compound.

- Synthesis: Not detailed in evidence, but brominated isochromenones are typically synthesized via halogenation or cyclization reactions .

7-Bromo-3,3a-Dihydrocyclopenta[b]Chromen-1(2H)-One (4b)

- Structure : Bromine at position 7; fused cyclopentane ring; lacks nitro group.

- Molecular Formula : C₁₂H₁₁BrO₂; Molecular Weight: 275.12 g/mol .

- Key Differences: Ring System: Cyclopenta[b]chromenone vs. planar isochromenone. Reactivity: The fused cyclopentane may sterically hinder reactions at the ketone or benzene ring.

- Synthesis : Microwave-assisted condensation of 5-bromo-2-hydroxybenzaldehyde and 2-cyclopenten-1-one in acidic medium .

6-(5-Bromo-2-Methoxybenzylamino)-7-Hydroxy-4-Methyl-2H-Chromen-2-One

- Structure: Bromine on a benzylamino side chain; chromenone core with hydroxy and methoxy groups.

- Molecular Formula: C₁₈H₁₆BrNO₄; Molecular Weight: 390.24 g/mol.

- Key Data :

- Key Differences: Functional Groups: Amino and hydroxy substituents enhance hydrogen-bonding capacity, unlike the nitro group in the target compound.

5-Bromo-7-Fluoroisoindolin-1-One (CAS 957346-37-1)

- Structure: Isoindolinone core with bromine (C5) and fluorine (C7).

- Molecular Formula: C₈H₅BrFNO; Molecular Weight: 230.03 g/mol .

- Key Differences: Core Heterocycle: Isoindolinone (six-membered ring with two nitrogens) vs. isochromenone (oxygen-containing fused ring). Substituent Effects: Fluorine’s electronegativity may mimic nitro’s electron withdrawal but with weaker intensity.

Data Table: Comparative Analysis of Brominated Heterocycles

Discussion of Substituent Effects

- Bromine vs. Nitro Groups : Bromine (moderate EWG) primarily induces steric effects and polarizability, while nitro groups (strong EWG) significantly reduce electron density, altering reactivity in nucleophilic/electrophilic reactions.

- Positional Isomerism : Bromine at C5 vs. C7 (as in the target compound) may influence regioselectivity in further functionalization or binding to biological targets.

- Synthetic Challenges: Introducing nitro groups to brominated isochromenones may require controlled nitration conditions to avoid over-oxidation or ring degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.